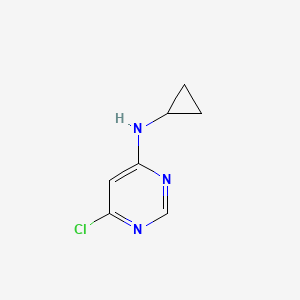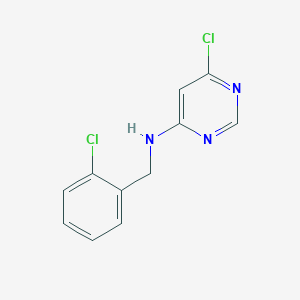
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine” is a heterocyclic organic compound . Its molecular formula is C11H11BrF3N .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring, which is substituted with a bromo and a trifluoromethyl group . The molecular weight is 294.1 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Bio-evaluation
A study by Jha and Ramarao (2017) discussed the synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids, which included derivatives related to 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains, showing potential as antimicrobial agents (Jha & Ramarao, 2017).
Crystal Structure Analysis
Thinagar et al. (2000) analyzed the crystal structure of compounds with a pyrrolidine ring, which is structurally similar to 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine. Their work contributes to understanding the molecular conformation and stability of such compounds (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).
Fluorinated Derivative Synthesis
Kuznecovs et al. (2020) synthesized a fluorinated derivative of a sigma-1 receptor modulator, which involved the transformation of a compound related to 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine. This work highlights the role of fluorinated pyrrolidine derivatives in the synthesis of biologically active compounds (Kuznecovs et al., 2020).
Antibacterial Activity of Pyrrolidine Derivatives
Bogdanowicz et al. (2013) synthesized novel pyrrolidine derivatives, including structures similar to 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine, and evaluated their antibacterial activity. This indicates the potential of such compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Chemical Synthesis and Application
A study by Zhi-li (2011) involved the synthesis of a compound from a pyrrolidine derivative, highlighting the application of these derivatives in chemical synthesis and their potential in various industrial processes (Zhi-li, 2011).
Antagonistic Properties
Shen et al. (2004) discovered a method for preparing alpha-(pyrrolidin-1-yl) acetic acid, which is structurally related to 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine. This compound showed potent antagonistic properties against the CCR5 receptor, indicating its potential in HIV-1 treatment (Shen et al., 2004).
Wirkmechanismus
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds with a pyrrolidine ring are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may interact with a variety of biochemical pathways .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling “1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine”. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Eigenschaften
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-10-4-3-8(16-5-1-2-6-16)7-9(10)11(13,14)15/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAADJOKDWETRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650571 |
Source


|
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine | |
CAS RN |
1020252-86-1 |
Source


|
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy[1,5]naphthyridine-4-carboxylic acid](/img/structure/B1370864.png)
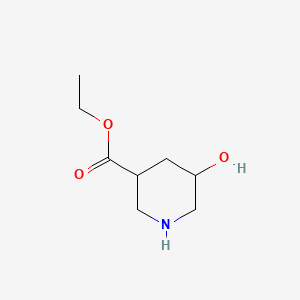
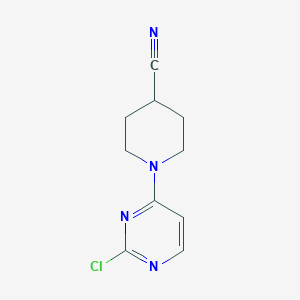


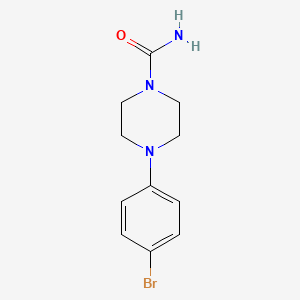
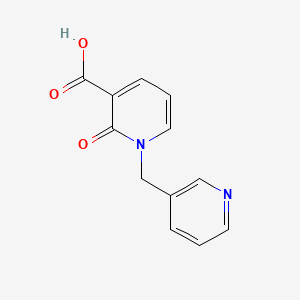


![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B1370882.png)
